molecular formula C16H22BrNO2 B3024263 Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate CAS No. 769944-73-2

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

Cat. No. B3024263
CAS RN: 769944-73-2
M. Wt: 340.25
InChI Key: WRSHWNCUNYWQBB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 769944-73-2 . It has a molecular weight of 340.26 and a linear formula of C16H22BrNO2 . It is a white to yellow solid .


Molecular Structure Analysis

The linear formula of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is C16H22BrNO2 . This indicates that the molecule is composed of 16 carbon atoms, 22 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a white to yellow solid . It has a molecular weight of 340.26 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, focusing on six unique fields:

Pharmaceutical Intermediates

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the piperidine ring, which is a common motif in many drugs. This compound is particularly useful in the development of drugs targeting the central nervous system, such as antipsychotics and antidepressants .

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

This compound serves as an intermediate in the synthesis of PARP inhibitors, such as Niraparib. PARP inhibitors are a class of drugs used in cancer therapy, particularly for treating BRCA-mutated cancers. They work by inhibiting the PARP enzyme, which helps repair DNA damage in cells, thereby promoting cancer cell death .

Chemical Research and Development

In chemical research, Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromophenyl group allows for further functionalization through various chemical reactions, making it a versatile starting material for the development of new chemical entities .

Organic Synthesis

This compound is valuable in organic synthesis due to its stability and reactivity. It can be used to create a variety of derivatives through substitution reactions, which are essential in the synthesis of complex organic molecules. Researchers utilize it to explore new synthetic pathways and develop novel compounds with potential applications in various industries .

Material Science

In material science, Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is used in the development of new materials with unique properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in the creation of advanced composites and coatings .

Biological Studies

The compound is also employed in biological studies to investigate its effects on various biological systems. Researchers study its interactions with proteins, enzymes, and other biomolecules to understand its potential as a therapeutic agent. These studies help in elucidating the mechanisms of action and identifying potential side effects .

Mechanism of Action

Target of Action

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

As a PARP inhibitor, Niraparib, and by extension, Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, works by blocking the action of PARP proteins. This prevents the repair of DNA damage in cancer cells, leading to cell death .

Biochemical Pathways

The compound’s action on the PARP proteins affects the DNA repair pathway. When the DNA repair mechanism is inhibited, cancer cells are unable to repair their DNA damage, leading to cell death .

Result of Action

The inhibition of PARP proteins leads to an accumulation of DNA damage in cancer cells. This DNA damage triggers cell death, reducing the number of cancer cells and potentially slowing the progression of the disease .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSHWNCUNYWQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676734
Record name tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

CAS RN

769944-73-2
Record name tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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